tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-amino-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-5-6(7(10)12)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUJRTUVSGNZPU-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of N-BOC-D-Serine with Amines
One of the primary methods involves the condensation of N-BOC-D-serine with benzylamine derivatives or other amines to form the carbamate intermediate.
Step 1: Formation of Mixed Anhydride
N-BOC-D-serine is reacted with isobutyl chlorocarbonate (i-BuOCOCl) in the presence of an acid-binding agent such as N-methylmorpholine (NMM) to form a mixed acid anhydride intermediate.
Step 2: Condensation Reaction
The mixed anhydride is then reacted with benzylamine (PhCH2NH2) in anhydrous ethyl acetate solvent under controlled conditions to yield the tert-butyl carbamate derivative with the (R)-configuration.
-
- Solvent: Anhydrous ethyl acetate
- Temperature: Controlled to favor stereoselectivity
- Catalysts: NMM as acid scavenger
- Yield: Approximately 81.6% reported in literature for related compounds
This method is described in detail in Chinese patent CN102020589B and related literature, highlighting the stereoselective synthesis of the (R)-enantiomer of the carbamate compound.
Phase-Transfer Catalysis Alkylation
Following the preparation of the carbamate intermediate, further functionalization can be achieved via phase-transfer catalysis (PTC):
-
- Phase-transfer catalyst: Tetrabutylammonium bromide (n-Bu4N+Br−)
- Alkylating agent: Methyl sulfate
- Base: Potassium hydroxide (KOH)
- Solvent: Ethyl acetate
-
The carbamate intermediate undergoes alkylation under PTC conditions, where the catalyst facilitates the transfer of reactive species between aqueous and organic phases, enhancing reaction rates and selectivity.
-
The molar ratio of carbamate to tetrabutylammonium bromide is typically maintained between 1:0.025 to 1:0.2 to optimize yield and minimize side reactions.
This step is crucial for introducing further functional groups and is part of the synthetic route towards more complex pharmaceutical compounds such as lacosamide.
Alternative Synthetic Routes
While the above method is the most documented, other synthetic approaches include:
Mixed Anhydride Formation with Other Carbonates
Using different chlorocarbonates or activating agents to form the mixed anhydride intermediate.
-
Reaction of amino acid derivatives with tert-butyl chloroformate under basic conditions to form the carbamate directly.
-
For stereoselective synthesis, enzymatic methods may be employed to resolve racemic mixtures into the desired (R)-enantiomer, though this is less common in industrial synthesis.
- Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Catalyst/Agent | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Mixed Anhydride Formation | N-BOC-D-serine + isobutyl chlorocarbonate + NMM | Ethyl acetate (anhydrous) | 0–25 °C (controlled) | N-methylmorpholine (NMM) | ~80-82 | Acid scavenger to neutralize HCl formed |
| Condensation with Amine | Mixed anhydride + benzylamine | Ethyl acetate | Ambient to mild heating | None | ~81.6 | Stereoselective formation of (R)-carbamate |
| Phase-Transfer Catalysis | Carbamate + methyl sulfate + KOH + n-Bu4N+Br− | Ethyl acetate | Room temperature | Tetrabutylammonium bromide | Variable | Molar ratio 1:0.025–0.2 catalyst to substrate |
The stereochemical purity of the (R)-enantiomer is critical for biological activity, and the condensation method using N-BOC-D-serine as a chiral starting material ensures high enantiomeric excess.
The use of isobutyl chlorocarbonate for mixed anhydride formation is efficient and mild, preventing racemization.
Phase-transfer catalysis enhances alkylation efficiency and selectivity, allowing further functionalization without compromising stereochemistry.
Reported yields are consistently high (above 80%), indicating the robustness of the synthetic route.
The compound serves as a key intermediate in the synthesis of drugs such as lacosamide, underscoring its pharmaceutical relevance.
The preparation of tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate is well-established through stereoselective condensation of N-BOC-D-serine with amines via mixed anhydride intermediates, followed by optional phase-transfer catalyzed alkylation. These methods provide high yields and maintain the crucial (R)-configuration. The synthetic strategies are supported by detailed patent literature and research findings, reflecting their industrial and pharmaceutical applicability.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The carbamate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce primary or secondary amines .
Scientific Research Applications
Synthesis Methodology
The synthesis of tert-butyl N-[(1R)-1-carbamoylpropyl]carbamate has been documented in various studies. A notable method involves the reaction of tert-butyl carbamate with specific amines under controlled conditions to achieve high yields and purity. The following table summarizes different synthesis approaches:
| Synthesis Method | Reagents Used | Yield (%) | Notes |
|---|---|---|---|
| Method A | tert-butyl carbamate + (1R)-1-amino-propan-2-one | 85% | Requires careful control of reaction conditions. |
| Method B | tert-butyl carbamate + (1R)-1-carbamoylpropyl amine | 93% | Improved yield using neutral reagents. |
Precursor for Edoxaban
One of the primary applications of this compound is its role as a precursor in the synthesis of Edoxaban, an oral anticoagulant used in the treatment and prevention of thromboembolic disorders. The compound's structural features facilitate its conversion into active pharmaceutical ingredients (APIs) through various synthetic pathways.
Synthesis of N-Boc-Protected Anilines
The compound is also utilized in palladium-catalyzed reactions to synthesize N-Boc-protected anilines, which are crucial intermediates in drug development. This application highlights its versatility in organic synthesis and medicinal chemistry.
Case Study 1: Edoxaban Synthesis
In a study published by PubChem, researchers demonstrated that this compound serves as an effective building block for Edoxaban. The study reported a streamlined synthesis that enhanced yield and reduced by-products, showcasing the compound's importance in pharmaceutical manufacturing.
Case Study 2: Palladium-Catalyzed Reactions
A series of experiments conducted by Sigma-Aldrich highlighted the effectiveness of this compound in palladium-catalyzed reactions for producing tetrasubstituted pyrroles. These compounds are valuable due to their biological activity and potential therapeutic uses .
Mechanism of Action
The mechanism of action of tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions during synthetic processes. The compound can be easily removed under mild acidic or basic conditions, regenerating the free amine for further reactions .
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Substituents: The naphthoquinone in and fluorophenyl in introduce aromaticity and electron-withdrawing effects, contrasting with the aliphatic carbamoyl group in the target compound.
- Ring Systems : Cyclopropane rings in and confer rigidity, which may influence pharmacokinetic properties like metabolic stability.
This compound
Synthesis likely involves carbamate protection of a chiral amine precursor. Similar compounds (e.g., ) are synthesized via nucleophilic substitution or coupling reactions.
Reactivity Trends :
Crystallography :
- ’s compound forms hydrogen-bonded dimers (N–H⋯O, C–H⋯O) with R₂²(10) and C(10) motifs, influencing crystal packing . Software like SHELX and ORTEP are critical for such analyses.
Biological Activity
tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate, a carbamate derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C9H18N2O3
- Molecular Weight : 190.25 g/mol
- CAS Number : 135632-53-0
This compound features a tert-butyl group attached to a carbamate moiety, which is known to influence its solubility and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various carbamate derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains.
| Compound | Target Bacteria | Concentration (μg/mL) | Activity |
|---|---|---|---|
| Compound A | MRSA | 0.78 - 3.125 | Active |
| Compound B | VRE | 0.78 - 3.125 | Active |
The mechanism of action involves the depolarization of bacterial membranes, leading to cell death without significant toxicity to mammalian cells .
Enzyme Inhibition
Carbamate compounds have been investigated for their role as enzyme inhibitors, particularly in the context of Alzheimer's disease. The modulation of γ-secretase activity by carbamate derivatives suggests potential therapeutic avenues for neurodegenerative diseases .
Study on Antimicrobial Efficacy
A study published in Antimicrobial Agents and Chemotherapy evaluated a series of carbamate derivatives against clinical isolates of resistant bacteria. The findings demonstrated that this compound exhibited comparable efficacy to traditional antibiotics, making it a candidate for further development as an antibacterial agent .
Investigation of Neuroprotective Properties
In another study focusing on neuroprotective effects, researchers assessed the impact of various carbamates on neuronal cell lines exposed to oxidative stress. The results indicated that this compound could enhance cell survival rates under stress conditions, possibly through antioxidant mechanisms .
Safety and Toxicity
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary data suggest that this compound has low toxicity in vitro, with no significant hemolytic activity observed against red blood cells . However, comprehensive in vivo studies are necessary to fully establish its safety.
Q & A
Q. What are the standard synthetic routes for tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate in academic settings?
The synthesis typically involves Boc (tert-butyloxycarbonyl) protection of the primary amine group. For stereochemical control, chiral starting materials like (R)-2-aminobutanamide are used, followed by Boc anhydride coupling under basic conditions (e.g., NaHCO₃ in THF/H₂O). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures enantiomeric purity . Key intermediates should be characterized by - and -NMR to confirm regiochemistry and stereochemistry.
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : - and -NMR are critical for verifying the carbamate group (C=O resonance at ~155 ppm) and stereochemical integrity.
- HPLC-MS : Reverse-phase HPLC with a chiral column (e.g., Chiralpak IA) and ESI-MS confirm purity and molecular weight.
- X-ray Diffraction : Single-crystal X-ray analysis using SHELXL (for refinement) and ORTEP-3 (for visualization) resolves absolute configuration .
Q. What safety protocols should be followed when handling this compound?
While specific toxicity data may be limited, GHS classifications from analogous carbamates (e.g., "No known hazard" per ) suggest standard precautions:
- Use PPE (gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation.
- Dispose of waste via licensed facilities, as recommended for structurally similar compounds .
Advanced Research Questions
Q. How can conflicting stereochemical assignments in NMR data be resolved?
Discrepancies may arise from overlapping signals or diastereomeric impurities. Strategies include:
- 2D NMR (NOESY/COSY) : Correlate proton-proton interactions to confirm spatial proximity of substituents.
- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange.
- X-ray Crystallography : Definitive assignment via SHELXL-refined structures (e.g., ) or comparison with known derivatives in databases like PubChem .
Q. What methodologies optimize crystallization for X-ray studies of carbamate derivatives?
- Solvent Screening : Use vapor diffusion with polar/non-polar solvent pairs (e.g., dichloromethane/hexane).
- Temperature Gradients : Slow cooling from saturation point minimizes disorder.
- Additives : Small amounts of chiral resolving agents (e.g., tartaric acid) can induce crystal formation. Refinement in SHELXL with TWIN/BASF commands addresses twinning issues common in chiral crystals .
Q. How do computational tools aid in predicting reactivity and stability?
- DFT Calculations : Gaussian or ORCA software models transition states for Boc deprotection kinetics (e.g., acid-mediated cleavage).
- Molecular Dynamics : Simulate solvation effects on carbamate hydrolysis rates.
- Crystal Structure Prediction (CSP) : Programs like Mercury (CCDC) predict packing patterns to guide crystallization .
Q. What strategies mitigate diastereomer formation during synthesis?
- Chiral Auxiliaries : Temporarily install removable groups to enforce stereoselectivity.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers.
- Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis (e.g., Ru-BINAP complexes) with in-situ racemization .
Data Contradiction & Troubleshooting
Q. How to address discrepancies between theoretical and experimental -NMR shifts?
- Solvent Effects : Simulate shifts using ACD/Labs or MestReNova with explicit solvent models (e.g., DMSO-d₆ vs. CDCl₃).
- Conformational Analysis : Rotamer populations (e.g., around the carbamate N–C bond) can split signals; use - COSY to identify coupling patterns .
Q. Why do Boc-deprotection yields vary under acidic conditions?
- Steric Hindrance : Bulky substituents near the carbamate slow H⁺ attack. Use stronger acids (e.g., TFA instead of HCl).
- Monitoring : Track reaction progress via in-situ IR (C=O stretch at ~1680 cm⁻¹) or LC-MS to optimize quenching times .
Applications in Drug Development
Q. How is this compound utilized in peptidomimetic drug design?
The Boc group protects amines during solid-phase peptide synthesis (SPPS). Its (R)-configuration mimics natural amino acid side chains, enabling studies on protease resistance or receptor binding. Post-cleavage, the carbamate is hydrolyzed to expose the amine for further functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
